molecular formula C9H10F2O2 B6180693 methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate CAS No. 2613383-39-2

methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Cat. No.: B6180693
CAS No.: 2613383-39-2
M. Wt: 188.2
InChI Key:
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Description

Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a fluorinated organic compound with the molecular formula C9H10F2O2. It is characterized by a tricyclic structure with two fluorine atoms at the 7-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves the fluorination of tricyclo[2.2.1.0,2,6]heptane derivatives followed by esterification. One common method is the reaction of tricyclo[2.2.1.0,2,6]heptane with a fluorinating agent such as Selectfluor, followed by esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced fluorination techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, the compound can be used as a probe to study the effects of fluorination on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its fluorinated structure may enhance the bioactivity and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.

Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action will vary depending on its application. In drug development, the compound may target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • Methyl 7-fluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate: This compound is similar but has only one fluorine atom instead of two.

  • Methyl tricyclo[2.2.1.0,2,6]heptane-1-carboxylate: This compound lacks fluorine atoms entirely.

Uniqueness: Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound's stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

2613383-39-2

Molecular Formula

C9H10F2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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